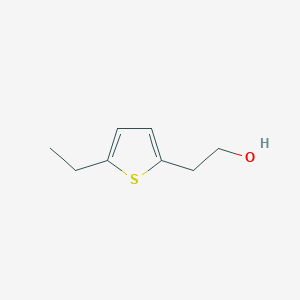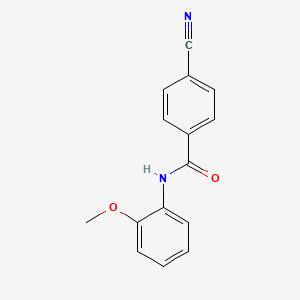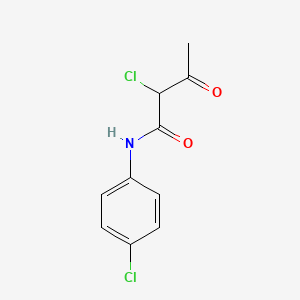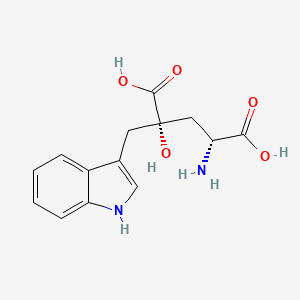
(2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid
描述
(2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals. The presence of both amino and hydroxyl groups in its structure makes it a versatile intermediate in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole-3-acetaldehyde and L-aspartic acid.
Condensation Reaction: Indole-3-acetaldehyde undergoes a condensation reaction with L-aspartic acid in the presence of a suitable catalyst, such as pyridine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route described above with optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and reduce production time.
Automated Purification: Implementing automated purification systems to streamline the isolation and purification process.
化学反应分析
Types of Reactions
(2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
(2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its role in various biochemical pathways and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
相似化合物的比较
Similar Compounds
(2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxybutanedioic acid: Similar structure but with a shorter carbon chain.
(2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxyhexanedioic acid: Similar structure but with a longer carbon chain.
Uniqueness
(2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
400769-77-9 |
|---|---|
分子式 |
C14H16N2O5 |
分子量 |
292.29 g/mol |
IUPAC 名称 |
(2S,4R)-4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic acid |
InChI |
InChI=1S/C14H16N2O5/c15-10(12(17)18)6-14(21,13(19)20)5-8-7-16-11-4-2-1-3-9(8)11/h1-4,7,10,16,21H,5-6,15H2,(H,17,18)(H,19,20)/t10-,14+/m1/s1 |
InChI 键 |
RMLYXMMBIZLGAQ-YGRLFVJLSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@](C[C@H](C(=O)O)N)(C(=O)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CC(C(=O)O)N)(C(=O)O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B8729322.png)
![(4aS,7aR)-4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B8729324.png)
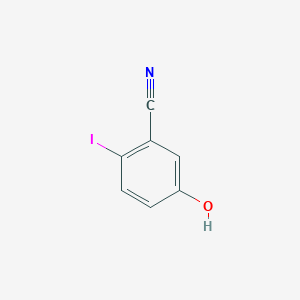
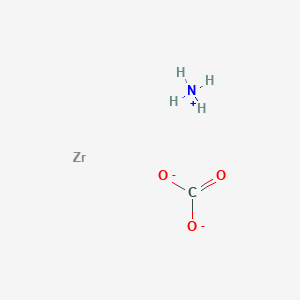
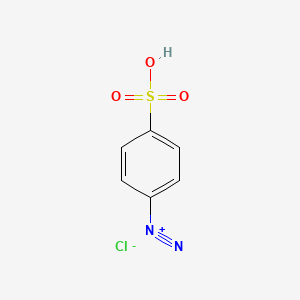
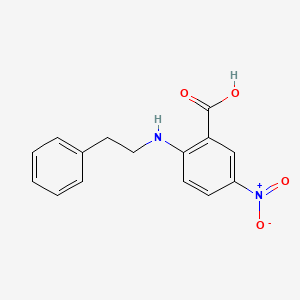
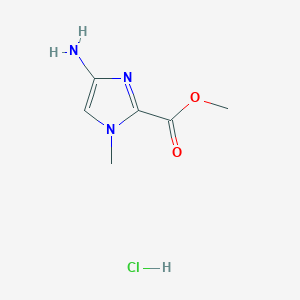
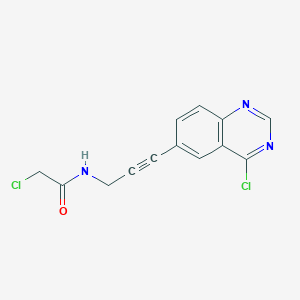
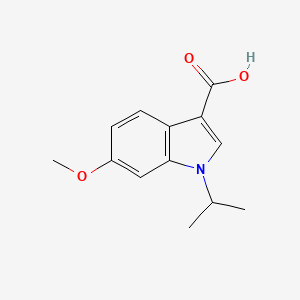
![5-Amino-4-oxo-3-phenyl-3,4-dihydro-thieno[3,4-d]pyridazine-1-carboxylic acid hydrazide](/img/structure/B8729359.png)
![N-(3-bromophenyl)-6-fluoropyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8729364.png)
